1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a thiadiazole ring, and various functional groups
Mechanism of Action
Mode of Action
Given its structural features, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or disrupting protein-protein interactions .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Its potential effects on various pathways will depend on its specific targets and mode of action .
Pharmacokinetics
These properties will greatly influence the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects will depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets .
Preparation Methods
The synthesis of 1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone.
Coupling of the Quinoline and Thiadiazole Units: The final step involves coupling the quinoline core with the thiadiazole ring through a condensation reaction, typically using a dehydrating agent like phosphorus oxychloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, where halogen atoms can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: The compound is used as a probe to study cellular processes and pathways.
Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives and thiadiazole-containing compounds:
Quinoline Derivatives: Compounds like chloroquine and quinine also contain a quinoline core and are used as antimalarial agents. the presence of the thiadiazole ring in this compound provides additional biological activity.
Thiadiazole Compounds: Compounds like 2-amino-1,3,4-thiadiazole have shown antimicrobial activity. The combination of the thiadiazole ring with the quinoline core in this compound enhances its biological properties.
Properties
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-3-19-7-11(14(21)17-15-18-16-8-23-15)13(20)10-6-9(22-2)4-5-12(10)19/h4-8H,3H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNEKZDMCMDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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